molecular formula C16H17N3O3S B6007594 N-[1-(4-methoxyphenyl)ethyl]-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide

N-[1-(4-methoxyphenyl)ethyl]-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide

Cat. No.: B6007594
M. Wt: 331.4 g/mol
InChI Key: STOLLFHCGOLRCP-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-methoxyphenyl)ethyl]-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)ethyl]-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide typically involves the reaction of 1-(4-methoxyphenyl)ethylamine with thiophene-2-carbaldehyde under specific conditions to form the Schiff base, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)ethyl]-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide involves its interaction with specific molecular targets. The Schiff base structure allows it to form complexes with metal ions, which can then participate in various biochemical pathways. The compound’s aromatic and heterocyclic structures enable it to interact with biological macromolecules, potentially inhibiting or modulating their functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-[1-(4-methoxyphenyl)ethyl]ethanamine
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[1-(4-methoxyphenyl)ethyl]-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and physical properties. Its ability to form Schiff bases and interact with metal ions makes it particularly valuable in coordination chemistry and materials science.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-11(12-5-7-13(22-2)8-6-12)18-15(20)16(21)19-17-10-14-4-3-9-23-14/h3-11H,1-2H3,(H,18,20)(H,19,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOLLFHCGOLRCP-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.